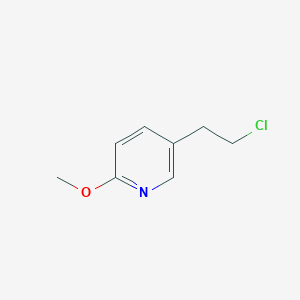

5-(2-Chloroethyl)-2-methoxypyridine

説明

Overview of Pyridine (B92270) Heterocyclic Chemistry in Contemporary Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.govresearchgate.net Its derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins and alkaloids. nih.gov In contemporary research, the pyridine nucleus is a privileged structure, extensively utilized in drug discovery and materials science. nih.govrsc.org The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and intermolecular interactions. nih.gov This has led to the development of a multitude of pyridine-containing compounds with a broad spectrum of biological activities. nih.govresearchgate.net The adaptability of the pyridine scaffold allows for a wide range of chemical modifications, making it a versatile platform for the synthesis of complex molecular architectures. rsc.orgresearchgate.net

Structural Relevance of Chloroethyl and Methoxy (B1213986) Substituents in Pyridine Scaffolds

The presence of chloroethyl and methoxy groups on the pyridine ring significantly influences the chemical behavior of 5-(2-Chloroethyl)-2-methoxypyridine. The chloroethyl group, an alkyl halide, introduces a reactive site into the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This reactivity is a key feature in the synthetic utility of the compound, enabling its use as a building block for more complex molecules.

Scope and Research Imperatives for this compound Studies

The unique combination of a reactive chloroethyl group and an electron-donating methoxy group on a pyridine scaffold makes this compound a compound of considerable research interest. The primary imperatives for its study lie in its potential as a versatile intermediate for the synthesis of a wide range of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Key research areas include:

Exploration of its reactivity: Investigating the scope and limitations of nucleophilic substitution reactions at the chloroethyl group to create diverse molecular libraries.

Development of novel synthetic methodologies: Designing efficient and selective synthetic routes to access this compound and its derivatives.

Synthesis of biologically active molecules: Utilizing this compound as a starting material for the preparation of compounds with potential therapeutic or agrochemical properties.

The data gathered from these studies will be instrumental in unlocking the full potential of this intriguing pyridine derivative.

Chemical Properties and Research Findings

The following table summarizes some of the known chemical properties of a related compound, 5-Chloro-2-methoxypyridine. While not identical, this data provides valuable context for understanding the characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | sigmaaldrich.com |

| Molecular Weight | 143.57 g/mol | sigmaaldrich.com |

| Boiling Point | 181-182 °C | sigmaaldrich.com |

| Density | 1.193 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5260 | sigmaaldrich.com |

Interactive Data Table: Research Applications of Related Pyridine Derivatives

The table below highlights the diverse research applications of various pyridine derivatives, illustrating the broad potential of this class of compounds.

| Pyridine Derivative | Research Application | Reference |

| 5-Chloro-2-methoxypyridine | Intermediate in pharmaceutical and agrochemical synthesis. sigmaaldrich.com | sigmaaldrich.comchemimpex.com |

| 2-Chloro-5-methylpyridine (B98176) | Intermediate in the synthesis of herbicides. google.com | google.comepo.org |

| 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Building block in chemical synthesis. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Intermediate in chemical synthesis. | researchgate.net |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Investigated for cytotoxic activity. | mdpi.com |

Structure

3D Structure

特性

分子式 |

C8H10ClNO |

|---|---|

分子量 |

171.62 g/mol |

IUPAC名 |

5-(2-chloroethyl)-2-methoxypyridine |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |

InChIキー |

GESBLNLSEHUJTR-UHFFFAOYSA-N |

正規SMILES |

COC1=NC=C(C=C1)CCCl |

製品の起源 |

United States |

Synthetic Methodologies for 5 2 Chloroethyl 2 Methoxypyridine and Analogous Structural Motifs

Strategies for Introducing the Chloroethyl Moiety onto Pyridine (B92270) Rings

The incorporation of a chloroethyl group onto a pyridine nucleus is a critical transformation in the synthesis of the target compound. Several synthetic routes have been developed to achieve this, each with its own set of advantages and limitations.

Direct Halogenation and Alkylation Approaches

Directly introducing a chloroethyl group onto the pyridine ring presents challenges due to the electron-deficient nature of the pyridine ring, which makes it resistant to standard Friedel-Crafts alkylation reactions. youtube.com However, alternative strategies involving halogenation of a precursor methyl group followed by chain extension or direct alkylation under specific conditions have been explored.

For instance, the chlorination of a methyl group on the pyridine ring can be a starting point. While the direct chlorination of 2-chloro-5-methylpyridine (B98176) with elemental chlorine can lead to the formation of 2-chloro-5-chloromethylpyridine, this reaction often results in a mixture of products and can be difficult to control, necessitating early termination to avoid polychlorination. google.com A more controlled method involves the use of a chlorinating agent on a 2-alkoxy-5-alkoxymethyl-pyridine derivative, which can be prepared from 3-methylpyridine. google.com

Another approach involves the metalation of the pyridine ring followed by alkylation. Deprotonation of pyridine at a specific position using a strong base, such as a mixture of dimethylaminoethanol (B1669961) and butyllithium, can generate a nucleophilic pyridine species that can then react with an alkylating agent. youtube.com

Transformations from Hydroxyethyl (B10761427) Precursors

A more common and often more efficient method for introducing the chloroethyl group is through the transformation of a hydroxyethyl precursor. This two-step process involves first attaching a hydroxyethyl group to the pyridine ring, followed by the conversion of the hydroxyl group to a chloro group.

The synthesis of the hydroxyethylpyridine intermediate can be achieved through various methods. For example, 2-(2-hydroxyethyl)pyridine (B196109) can be synthesized by reacting 2-methylpyridine (B31789) with formaldehyde (B43269) in the presence of an organic base. google.com The thermal decomposition of 2-(2-hydroxyethyl)pyridine has been studied, indicating its stability under certain conditions. rsc.org

Once the hydroxyethylpyridine is obtained, the hydroxyl group can be readily converted to a chloro group using a variety of chlorinating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). prepchem.com Refluxing the hydroxyethylpyridine with thionyl chloride, followed by workup, typically affords the desired chloroethylpyridine in high yield. prepchem.com

A summary of representative transformations from hydroxyethyl precursors is presented in the table below.

| Starting Material | Reagent | Product | Yield | Reference |

| 3-(2-Hydroxyethyl)pyridine | Thionyl chloride | 3-(2-Chloroethyl)pyridine | 98% | prepchem.com |

| 2-Pyridinemethanol | Thionyl chloride | 2-Chloromethylpyridine hydrochloride | - | google.com |

Radical and Photochemical Routes to Chloroethylation

Radical and photochemical methods offer alternative pathways for the chloroethylation of pyridine rings, often proceeding under milder conditions than traditional ionic reactions. These methods typically involve the generation of a chloroethyl radical, which then adds to the pyridine ring. Photoredox catalysis has emerged as a powerful tool for generating radicals under visible light irradiation. researchgate.net

While specific examples detailing the direct radical chloroethylation of pyridine to form 5-(2-chloroethyl)-2-methoxypyridine are not prevalent in the provided search results, the general principles of radical addition to pyridines are well-established. For instance, ketyl radical cyclizations enabled by pyridine-boryl radicals have been used to achieve diastereoselective synthesis, demonstrating the potential for radical reactions involving pyridine rings. rsc.org

Approaches for Incorporating the Methoxy (B1213986) Group on the Pyridine Nucleus

The introduction of a methoxy group onto the pyridine ring is another key step in the synthesis of the target molecule. This can be accomplished through several well-established methods, primarily involving nucleophilic substitution or methylation of a hydroxyl group.

Alkoxylation Reactions from Halopyridines

A widely used strategy for introducing a methoxy group is the nucleophilic aromatic substitution (SNAr) of a halopyridine. In this reaction, a chlorine or bromine atom on the pyridine ring is displaced by a methoxide (B1231860) source, typically sodium methoxide. nih.gov The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring.

For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide results in the selective substitution of the bromine atom at the 2-position to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This highlights the regioselectivity that can be achieved in these reactions. The use of a copper catalyst can also facilitate the methoxylation of halopyridines.

The table below summarizes representative alkoxylation reactions on halopyridines.

| Starting Material | Reagent | Product | Yield | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 2-Chloropyridine derivatives | - | 2-Methoxypyridine derivatives | - | google.com |

Derivations from Hydroxypyridines via Methylation

An alternative route to methoxypyridines involves the methylation of a corresponding hydroxypyridine (or its tautomeric pyridone form). This method is particularly useful when the hydroxypyridine is readily available. The methylation is typically carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The synthesis of the hydroxypyridine precursor is often a key step. For example, 2-hydroxy-5-methylpyridine (B17766) can be prepared and subsequently used in further reactions. orgsyn.org The methoxy group in methoxypyridines can serve as a masked pyridone, which can be beneficial in multi-step syntheses of complex molecules like Lycopodium alkaloids. nih.gov The presence of the methoxy group can mitigate the basicity of the pyridine nitrogen, which can simplify purification processes. nih.gov

Convergent and Divergent Synthetic Routes to this compound

Conversely, a divergent approach would start with a pre-functionalized pyridine core, which is then elaborated to introduce the chloroethyl and methoxy groups. For instance, a starting material like 2-chloro-5-methylpyridine could undergo a series of reactions to first introduce the methoxy group and then extend and chlorinate the methyl group to form the desired 2-chloroethyl side chain. While this can be more step-economical, it may present challenges in terms of regioselectivity and functional group compatibility.

Synthetic Methods for Structurally Related Pyridine and Pyrimidine (B1678525) Compounds Bearing Chloroethyl and Methoxy Substituents

The synthesis of compounds structurally related to this compound provides valuable insights into the chemical transformations required. These related structures often share common synthetic challenges and solutions.

Synthesis of Halogenated Methylpyridines and Chloromethylpyridines

The synthesis of halogenated methylpyridines and chloromethylpyridines is a fundamental step in many synthetic routes. For example, 2-chloro-5-methylpyridine can be prepared from beta-picoline through chlorination. epo.org However, this direct chlorination can lead to the formation of unwanted byproducts. epo.org An alternative route involves the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester, which is then aminated and further processed to yield 2-chloro-5-methylpyridine. epo.org

The conversion of a methyl group on the pyridine ring to a chloromethyl group is often achieved through chlorination. However, this reaction can be difficult to control and may lead to polychlorinated products. google.com A multi-step process starting from 2-chloropyridine-5-carboxylic acid, involving conversion to the acid chloride, esterification, reduction to the hydroxymethyl compound, and subsequent chlorination, offers a more controlled approach. google.com Another method involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent. google.com A specific synthetic method for 2-chloromethylpyridine hydrochloride starts with the oxidation of 2-methylpyridine to 2-methyl pyridine oxynitride, followed by reaction with glacial acetic acid to form 2-pyridine methyl acetate (B1210297), hydrolysis to 2-pyridinemethanol, and finally reaction with thionyl chloride. google.comgoogle.com

Synthesis of Pyrimidine Analogs with β-Chloroethyl Side Chains

The synthesis of pyrimidine analogs containing β-chloroethyl side chains is an area of interest for their potential biological activities. westminster.ac.uknih.gov These syntheses often involve the introduction of the chloroethyl group onto a pre-existing pyrimidine core. For instance, 2-trichloromethyl-4-chloropyrimidines can serve as valuable intermediates for creating a variety of substituted pyrimidines. thieme.de These are synthesized through an acylation/cyclization-chlorination process. thieme.de The development of synthetic routes to pyrimidine derivatives with oxy-functionalized acetate chains has also been reported. mdpi.com

Derivatization of Methoxy-Substituted Pyridine Frameworks

The introduction and derivatization of methoxy-substituted pyridine frameworks are key steps in the synthesis of many target molecules. nih.gov For example, 5-bromo-2-methoxypyridine (B44785) can be prepared from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in methanol. chemicalbook.com This methoxy-substituted pyridine can then undergo further functionalization. Another example is the synthesis of 6-bromo-2-methoxy-3-aminopyridine through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov 2-Chloro-5-methoxypyridine itself is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Catalytic Systems and Reaction Conditions in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of pyridine derivatives. Transition metal-catalyzed reactions, in particular, have become indispensable tools for functionalizing the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. nih.govrsc.org These reactions, which include the Suzuki, Stille, and Sonogashira couplings, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.orgyoutube.com

For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyridines. nih.gov The use of specific ligands, such as mono-N-protected amino acids (MPAA), can promote challenging C-H activation reactions on the pyridine ring. nih.gov Nickel-catalyzed cross-coupling reactions have also proven effective for the regioselective functionalization of complex pyridines. acs.org Organozinc reagents are excellent partners in these cross-coupling reactions due to their ability to undergo transmetalation with various transition metals. acs.org These catalytic systems offer a versatile and efficient means to introduce a wide range of functional groups onto the pyridine core, facilitating the synthesis of complex molecules like this compound and its derivatives.

Base-Mediated Transformations and Cyclizations

The strategic use of bases is fundamental in the synthesis of the pyridine core and its subsequent functionalization. Bases can act as catalysts, nucleophiles, or agents for deprotonation, facilitating a variety of transformations from classical cyclizations to modern C-H functionalization.

In classical methods, bases are often integral to the ring-forming condensation reactions. The Chichibabin reaction, for instance, utilizes a powerful base like sodium amide (NaNH₂) not only to facilitate condensation but also to act as a nucleophile, yielding 2-aminopyridine (B139424) derivatives. wikipedia.org Another established method, the Kröhnke pyridine synthesis, employs ammonium (B1175870) acetate as a mild base and nitrogen source for the cyclization step. wikipedia.org

More contemporary approaches have focused on direct, regioselective functionalization of the pyridine ring, where the choice of base is critical for controlling the reaction's outcome. Researchers have developed a base-mediated method for the direct C4-selective sulfonylation of pyridine. chemistryviews.org This process involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt. The use of a specific base, N-methylpiperidine, was crucial in directing the sulfonylation to the C4 position. chemistryviews.org

Base-mediated cyclizations are also a cornerstone of pyridine synthesis. Formal (4+1) cyclization reactions using pyridinium (B92312) 1,4-zwitterions have been shown to be effectively mediated by triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM) to produce indolizine (B1195054) derivatives. mdpi.com The synthesis of methoxypyridine derivatives, structurally analogous to the target compound, often involves nucleophilic aromatic substitution where a strong base like sodium methoxide (NaOMe) acts as the nucleophile to displace a leaving group, such as a halogen, on the pyridine ring. nih.gov Common inorganic bases like potassium carbonate (K₂CO₃) are also widely used in the synthesis of hydroxypyridines and their subsequent conversion to other derivatives. nih.govchemicalbook.com

The following table summarizes the roles of various bases in the synthesis of pyridine motifs.

| Base | Reaction Type | Role of Base | Example |

| Sodium Amide (NaNH₂) | Chichibabin Reaction | Nucleophile / Condensation Agent | Amination at the 2-position of pyridine. wikipedia.org |

| Ammonium Acetate | Kröhnke Pyridine Synthesis | Mild Base / Nitrogen Source | Condensation and ring closure. wikipedia.org |

| N-Methylpiperidine | C-H Functionalization | Regioselective Control | Directs C4-sulfonylation of pyridine. chemistryviews.org |

| Triethylamine (Et₃N) | Cyclization | Base for Zwitterion Reaction | Mediates (4+1) cyclization of pyridinium 1,4-zwitterions. mdpi.com |

| Sodium Methoxide (NaOMe) | Nucleophilic Substitution | Nucleophile | Introduction of a methoxy group onto the pyridine ring. nih.govresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Alkylation / Hydrolysis | Base | Used in N-alkylation and hydrolysis of esters. nih.govchemicalbook.com |

Emerging Reagents and Solvent Systems in Pyridine Synthesis

The quest for more efficient, sustainable, and versatile synthetic methods has led to the exploration of novel reagents and unconventional solvent systems in pyridine synthesis. These innovations often provide milder reaction conditions, improved yields, and access to previously challenging molecular architectures.

Emerging Reagents

One of the significant recent developments is the use of novel boranes to mediate reactions on the pyridine ring. Triborane (B₃H₇) has been introduced as a unique reagent that coordinates to the pyridine nitrogen, activating the ring and enabling stable dearomatic intermediates. rsc.orgrsc.org This activation facilitates regioselective C(sp³)–H and C(sp²)–H functionalization under mild conditions, including nucleophilic substitution reactions mediated by bases like potassium tert-butoxide (KOtBu). rsc.org The stability of the Pyridine•B₃H₇ adduct prevents decomposition and allows for precise chemical modifications. rsc.orgrsc.org

Catalytic systems are also evolving. While transition metals like palladium and copper have long been used, new applications and catalysts continue to emerge. numberanalytics.comnumberanalytics.com For instance, an efficient copper-mediated reaction enables the synthesis of highly substituted pyridines using dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but as a one-carbon surrogate that forms two new C-C bonds. organic-chemistry.org

Novel Solvent Systems

The choice of solvent can dramatically influence reaction pathways and efficiency. Researchers are increasingly moving towards greener and more functional solvent systems. An example is the use of a "solvent in solute system" consisting of choline (B1196258) hydroxide and a trace amount of water. tandfonline.com This system, classified as an ionic liquid medium, has been shown to effectively catalyze the one-pot, three-component condensation synthesis of highly substituted pyridines at reflux temperatures. tandfonline.com

Flow chemistry, often combined with microwave irradiation, represents a significant technological advance in synthesis. The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.org In this setup, the use of ethanol (B145695) (EtOH) as a protic solvent mixed with acetic acid (AcOH) was found to improve the efficiency of the one-step Michael addition and cyclodehydration process, highlighting the synergy between modern reactor technology and optimal solvent selection. beilstein-journals.org Mixed solvent systems, such as water and aliphatic alcohols, have also been patented for the high-purity synthesis of N-alkyl pyridinium salts, offering a safe and high-yield process. google.com

The table below highlights some of these emerging systems and their applications in pyridine synthesis.

| Reagent/Solvent System | Application | Advantages |

| Triborane (B₃H₇) | C-H Functionalization | Forms stable intermediates, allows mild reaction conditions, high regioselectivity. rsc.orgrsc.org |

| Choline Hydroxide / Water | Multicomponent Condensation | Green, ionic liquid medium, high catalytic activity. tandfonline.com |

| DMSO | One-Carbon Surrogate | Acts as a building block in Cu-mediated pyridine synthesis. organic-chemistry.org |

| Ethanol-Acetic Acid (in Flow Reactor) | Bohlmann–Rahtz Synthesis | Improved efficiency in continuous flow, one-step process. beilstein-journals.org |

| Water / Aliphatic Alcohols | N-alkylation | High-purity products, safe, high yield. google.com |

These advancements in base-mediated strategies, novel reagents, and solvent systems are continuously expanding the toolkit for chemists, enabling more controlled and efficient access to complex pyridine derivatives like this compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 5 2 Chloroethyl 2 Methoxypyridine

Reactivity of the Chloroethyl Side Chain

The chloroethyl group attached to the 5-position of the pyridine (B92270) ring is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and elimination reactions. The specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution Pathways (SN1, SN2, SNi)

The primary carbon of the chloroethyl group is sterically unhindered, which strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom, and the chloride leaving group departs in a single, concerted step. This results in an inversion of stereochemistry if the carbon were chiral. Given that the carbon is primary, the formation of a primary carbocation required for a unimolecular nucleophilic substitution (SN1) pathway is highly unfavorable. uoanbar.edu.iqrsc.org Therefore, reactions with strong nucleophiles will almost exclusively proceed via the SN2 pathway.

However, the possibility of an internal nucleophilic substitution (SNi) mechanism exists, particularly under conditions where the pyridine nitrogen can act as an intramolecular nucleophile. sciepub.com In an SNi mechanism, the reaction proceeds with retention of configuration. This might occur if the chloroethyl side chain can fold back to allow the pyridine nitrogen to attack the carbon bearing the chlorine, forming a transient cyclic intermediate. The subsequent attack by an external nucleophile would then lead to the final product. The presence of a Lewis acid or specific solvent systems can influence the likelihood of this pathway. rsc.org

The competition between these pathways is summarized in the table below:

| Reaction Pathway | Substrate Preference | Nucleophile | Solvent | Stereochemistry | Likelihood for 5-(2-Chloroethyl)-2-methoxypyridine |

| SN2 | Methyl > 1° > 2° | Strong | Polar aprotic | Inversion | High |

| SN1 | 3° > 2° | Weak | Polar protic | Racemization | Very Low |

| SNi | Varies | Internal | Non-polar | Retention | Possible under specific conditions |

Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The proximity of the pyridine nitrogen to the chloroethyl side chain allows for the possibility of intramolecular cyclization reactions. Under basic conditions or with heating, the pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a six-membered piperidinium (B107235) ring system. This type of reaction is a well-established method for the synthesis of various heterocyclic compounds. The resulting cyclized product would be a quaternary ammonium (B1175870) salt. The rate of this cyclization would be dependent on the conformational flexibility of the side chain and the basicity of the reaction medium.

Elimination Reactions to Form Vinyl Derivatives

Treatment of this compound with a strong, sterically hindered base can lead to an elimination reaction to form 2-methoxy-5-vinylpyridine. The most common mechanism for such a reaction with a primary alkyl halide is the E2 (bimolecular elimination) mechanism. libretexts.org In this concerted process, the base removes a proton from the carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed.

According to Zaitsev's rule, when multiple alkene products can be formed, the more substituted (and therefore more stable) alkene is the major product. aip.org In this case, only one alkene product, 2-methoxy-5-vinylpyridine, can be formed, so regioselectivity is not a concern. The use of a non-nucleophilic, strong base such as potassium tert-butoxide would favor the E2 pathway over the competing SN2 reaction.

Reactivity of the 2-Methoxy Substituent on the Pyridine Ring

The 2-methoxy group significantly influences the chemical properties of the pyridine ring through both inductive and resonance effects. It also presents a site for its own chemical transformations.

Ether Cleavage and Interconversion Reactions

The ether linkage of the 2-methoxy group can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the methyl group occurs via an SN2 mechanism, yielding 5-(2-chloroethyl)-2-hydroxypyridine (the pyridone tautomer) and a methyl halide. nih.govnih.gov Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the sp²-hybridized carbocation that would need to form. masterorganicchemistry.comnih.gov

The reaction can be summarized as follows:

This compound + HBr → 5-(2-Chloroethyl)-2-hydroxypyridine + CH₃Br

Interconversion of the methoxy (B1213986) group to other alkoxy groups can be achieved through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the pyridine ring.

Influence on Pyridine Ring Electronic Properties

This electronic influence has several consequences for the reactivity of the pyridine ring:

Electrophilic Aromatic Substitution: The increased electron density makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. Electrophiles will preferentially attack the positions with the highest electron density.

Nucleophilic Aromatic Substitution: Conversely, the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic aromatic substitution, as it increases the electron density that a nucleophile would need to attack.

The following table provides Hammett constants for some common substituents on a pyridine ring to illustrate their electronic effects:

| Substituent | σmeta | σpara | Electronic Effect |

| -NO₂ | +0.71 | +0.78 | Strongly deactivating |

| -CN | +0.56 | +0.66 | Deactivating |

| -Cl | +0.37 | +0.23 | Deactivating (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Activating |

| -OCH₃ | +0.12 | -0.27 | Activating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strongly activating |

Data sourced from various studies on Hammett constants for substituted pyridines.

Electrophilic and Nucleophilic Behavior of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is governed by the interplay of the ring nitrogen's electron-withdrawing nature and the electronic effects of the methoxy and chloroethyl substituents.

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Reactions, when they do occur, typically direct the incoming electrophile to the C-3 position. youtube.comslideshare.net However, the substituents on the ring dramatically alter this intrinsic reactivity. In this compound, we must consider the directing effects of both the 2-methoxy group and the 5-(2-chloroethyl) group.

2-Methoxy Group : The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is strongly ortho- and para-directing. chegg.comlibretexts.org In this molecule, the position ortho to the methoxy group is C-3, and the position para is C-5, which is already substituted.

5-(2-Chloroethyl) Group : The chloroethyl group at C-5 is an alkyl-type substituent. Alkyl groups are weakly activating and are also ortho- and para-directing. youtube.com The positions ortho to the C-5 substituent are C-4 and C-6.

The predicted outcome can be rationalized by examining the stability of the cationic intermediates (arenium ions or σ-complexes) formed upon electrophilic attack at each available position. Attack at C-3 allows for a resonance structure where the positive charge is stabilized by the lone pair of the methoxy oxygen, a highly favorable contributor.

Table 1: Predicted Regioselectivity of EAS on this compound

| Position of Attack | Directing Influence | Stability of Intermediate (Arenium Ion) | Predicted Major/Minor Product |

|---|---|---|---|

| C-3 | Strongly favored by 2-OCH₃ (ortho) | High (Resonance stabilization from OCH₃) | Major Product |

| C-4 | Favored by 5-CH₂CH₂Cl (ortho) | Moderate | Minor Product |

| C-6 | Disfavored (Steric hindrance) | Low | Not expected |

This analysis suggests that electrophilic substitution reactions like nitration or halogenation would predominantly yield the 3-substituted product.

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings, particularly when a good leaving group is present. The pyridine ring is well-suited for NAS, especially at the C-2 and C-4 positions, because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes it. stackexchange.comechemi.comvaia.com

The parent compound, this compound, does not have a suitable leaving group directly on the ring for a typical NAS reaction. The methoxy group could potentially be displaced, but it is a poor leaving group. However, if we consider a halogenated analog, for example, 4-chloro-5-(2-chloroethyl)-2-methoxypyridine or 6-chloro-5-(2-chloroethyl)-2-methoxypyridine , these would be highly susceptible to NAS.

In a hypothetical reaction of 4-chloro-5-(2-chloroethyl)-2-methoxypyridine with a nucleophile like sodium methoxide (B1231860), the attack would readily occur at the C-4 position to displace the chloride. youtube.com The stability of the intermediate is key; attack at C-4 allows for a resonance structure where the negative charge resides on the ring nitrogen, providing substantial stabilization. vaia.com Similarly, a halogen at the C-6 position would also be readily displaced via an NAS mechanism.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Understanding the precise pathway of a chemical transformation requires detailed mechanistic studies. Techniques such as isotopic labeling, spectroscopy, and kinetic analysis are invaluable for this purpose.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction sequence. echemi.com By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), its position in the products can be determined, providing unambiguous evidence for or against a proposed mechanism.

Recent advances have provided general methods for incorporating ¹⁵N into pyridine rings via ring-opening/ring-closing sequences involving Zincke imine intermediates. nih.govacs.orgchemrxiv.org Applying such a strategy to this compound could confirm mechanisms involving the pyridine nitrogen.

For transformations involving the side chain, such as an intramolecular cyclization to form a fused ring system, carbon-13 or carbon-14 (B1195169) labeling could be employed.

Table 2: Hypothetical Isotopic Labeling Experiment

| Labeled Reactant | Reaction Studied | Isotope Position | Purpose of Study | Analytical Technique |

|---|---|---|---|---|

| 5-(2-Chloroethyl-¹³C₂)-2-methoxypyridine | Intramolecular cyclization | Chloroethyl chain | To confirm the carbon skeleton of the cyclized product. | ¹³C NMR Spectroscopy, Mass Spectrometry |

| This compound-¹⁵N | Nucleophilic Aromatic Substitution | Pyridine Nitrogen | To probe the involvement of the ring nitrogen in stabilizing intermediates. | ¹⁵N NMR Spectroscopy |

Such experiments provide definitive insights into bond-forming and bond-breaking steps that are difficult to ascertain by other means. rsc.org

Many reactions proceed through short-lived, high-energy intermediates that are not observable under normal reaction conditions. Specialized spectroscopic techniques, such as transient absorption spectroscopy or rapid-injection NMR, can detect and characterize these species. For reactions involving this compound, these methods could provide direct evidence for proposed intermediates.

Arenium Ions in EAS : In an electrophilic substitution reaction, the transient arenium ion (σ-complex) could potentially be observed using stopped-flow techniques coupled with UV-Vis or NMR spectroscopy at low temperatures.

Meisenheimer Complexes in NAS : For a halogenated analog undergoing NAS, the characteristic, often colored, Meisenheimer complex could be detected. The Zincke imine, an intermediate in some pyridine transformations, is another example of a detectable transient species. nih.gov

By monitoring the rise and decay of spectroscopic signals corresponding to these intermediates, their role in the reaction pathway can be confirmed.

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration, temperature, and catalysts. This information is crucial for constructing a reaction profile and understanding the mechanism's rate-determining step. aidic.it

For a given transformation of this compound, one could determine the reaction order with respect to the pyridine derivative, the reagent, and any catalyst. For example, in a hypothetical substitution reaction, a rate law of Rate = k[Pyridine-Derivative][Nucleophile] would suggest a bimolecular process consistent with an SNAr mechanism.

The data from these studies are used to plot a reaction profile diagram, which illustrates the energy changes as reactants are converted to products through transition states and intermediates.

Studying the effect of different substituents on the reaction rate allows for the construction of Hammett or Brønsted plots, which provide further insight into the nature of the transition state. rsc.org For instance, a kinetic analysis of a series of substituted pyridines could quantify the electronic influence of groups at various positions on the reaction's activation energy. acs.org

Computational Chemistry and Theoretical Characterization of 5 2 Chloroethyl 2 Methoxypyridine

Quantum Chemical Methodologies for Molecular System Analysis

The theoretical investigation of a molecule like 5-(2-Chloroethyl)-2-methoxypyridine would necessitate the application of sophisticated quantum chemical methods to elucidate its fundamental properties. These computational tools allow for the examination of molecular systems at the atomic level, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. In practice, DFT calculations for this compound would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations.

Functionals in DFT are approximations for the exchange-correlation energy, a key component of the total electronic energy. Common choices range from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximation (GGA) functionals (e.g., B3LYP) and meta-GGA or hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. The choice of functional is critical and is often guided by the specific properties being investigated. For instance, functionals like ωB97XD are specifically parameterized to better account for non-covalent interactions.

The basis set, a set of mathematical functions used to build the molecular orbitals, also plays a crucial role. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution, particularly in a molecule containing heteroatoms like nitrogen, oxygen, and chlorine.

A typical DFT study on this compound would begin with a geometry optimization to locate the minimum energy structure. Subsequent frequency calculations would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. From this optimized geometry, a wealth of information regarding the electronic structure, such as orbital energies (HOMO and LUMO), molecular electrostatic potential, and atomic charges, can be derived.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, ab initio methods provide a pathway to systematically improvable accuracy, albeit at a higher computational expense. These methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), incorporate electron correlation to varying degrees and would provide benchmark data for the electronic energy and structure of this compound.

On the other end of the computational spectrum, semi-empirical methods, such as AM1 and PM7, utilize parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be valuable for preliminary conformational searches of flexible molecules like this compound before committing to more rigorous levels of theory.

Molecular Structure and Conformation Analysis

The flexible ethyl chloride side chain in this compound suggests the existence of multiple low-energy conformations. A thorough computational analysis would be required to map out the conformational landscape and understand the interplay of forces governing its three-dimensional structure.

Optimized Geometries and Conformational Landscapes

A systematic conformational search would be the first step in characterizing the molecular structure of this compound. This could be achieved through methods like molecular mechanics or semi-empirical calculations to rapidly screen a large number of potential conformations. The low-energy conformers identified would then be subjected to full geometry optimization using a more robust method like DFT.

The primary degrees of freedom determining the conformational landscape would be the dihedral angles associated with the rotation around the C-C and C-N bonds of the ethylpyridine linkage. The relative energies of the optimized conformers would indicate their respective populations at a given temperature according to the Boltzmann distribution. The geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would define the ground-state structure of the molecule.

Analysis of Intramolecular Interactions and Non-Covalent Forces

The conformation of this compound is dictated by a subtle balance of intramolecular interactions. These include steric repulsion between bulky groups and attractive non-covalent interactions. While no specific studies exist for this molecule, analogous systems suggest that weak hydrogen bonds, such as C-H···N or C-H···O interactions, could play a role in stabilizing certain conformations.

Advanced computational techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be instrumental in identifying and quantifying these non-covalent interactions. These methods can reveal details about charge transfer between orbitals and the nature of bonding, providing a deeper understanding of the forces that shape the molecule's preferred geometry.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a powerful toolkit for calculating a variety of descriptors that can predict how this compound would behave in a chemical reaction.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment ( χ2/(2η) ).

These descriptors, derived from a DFT calculation, would provide a quantitative framework for understanding the reactivity of this compound.

Furthermore, the molecular electrostatic potential (MEP) map would offer a visual representation of the charge distribution. The MEP surface would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comscirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atom of the methoxy group, which acts as an electron-donating group. The LUMO, conversely, is likely centered on the pyridine ring and influenced by the electron-withdrawing chloroethyl substituent. DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these orbital energies. irjweb.comnih.gov The HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Indicates electron-donating capability |

| ELUMO | -1.2 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Reflects chemical reactivity and stability |

Note: These values are representative estimates based on similar substituted pyridines and pyrimidines. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to their high electronegativity and the presence of lone pairs. These sites represent the primary centers for electrophilic attack. Conversely, positive potential regions are anticipated around the hydrogen atoms of the pyridine ring and the ethyl group, making them susceptible to nucleophilic interactions. researchgate.netlibretexts.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular stabilizing interactions. uni-muenchen.de This method examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. wisc.edu These interactions, known as hyperconjugative interactions, are key indicators of charge delocalization and molecular stability.

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C)ring | ~25-35 | n → π |

| LP (2) O | π (C-N)ring | ~20-30 | n → π |

| σ (C-H)ethyl | π (C-C)ring | ~2-5 | σ → π |

| σ (C-C)ring | σ (C-Cl) | ~1-3 | σ → σ* |

Note: LP denotes a lone pair. The values are illustrative, based on general principles of NBO analysis for similar heterocyclic systems. uni-muenchen.dewisc.edu

Spectroscopic Property Predictions and Computational Validation

Computational methods are instrumental in simulating and validating experimental spectroscopic data. DFT calculations can predict vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra with a high degree of accuracy. tau.ac.ilnih.gov

Vibrational Spectroscopy (FT-IR, Raman) Simulations

Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and Raman spectra. By optimizing the molecular geometry and computing the second derivatives of the energy, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. nih.gov

For this compound, characteristic vibrational modes include C-H stretching of the aromatic ring and the alkyl chain, C=C and C=N stretching within the pyridine ring, C-O-C stretching of the methoxy group, and the C-Cl stretching of the chloroethyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Spectral Region (cm-1) |

| Aromatic C-H stretch | 3100-3050 | FT-IR, Raman |

| Aliphatic C-H stretch | 2980-2850 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) stretch | 1600-1450 | FT-IR, Raman |

| C-O-C (ether) stretch | 1250-1050 | FT-IR (strong) |

| C-Cl stretch | 750-650 | FT-IR, Raman |

Note: These are representative frequencies based on DFT calculations for analogous compounds like chloro-substituted benzenes and pyridines. researchgate.netmaterialsciencejournal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR spectra, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C chemical shifts. tau.ac.il The calculated magnetic shielding constants are referenced against a standard, usually Tetramethylsilane (TMS), to yield chemical shifts (δ) in parts per million (ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-3 | 6.8 - 7.0 | 110 - 115 |

| Pyridine H-4 | 7.5 - 7.7 | 138 - 142 |

| Pyridine H-6 | 8.0 - 8.2 | 148 - 152 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 54 - 58 |

| Methylene (-CH₂-Cl) | 3.7 - 3.9 | 40 - 45 |

| Methylene (-CH₂-Ar) | 2.9 - 3.1 | 33 - 37 |

| Pyridine C-2 | - | 162 - 165 |

| Pyridine C-5 | - | 130 - 135 |

Note: Values are estimated based on additive models and data for similar substituted pyridines. pdx.educhemicalbook.com

UV-Visible Electronic Transition Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. It calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. scirp.org The primary transitions in aromatic systems like pyridine are typically π→π* and n→π*.

For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the substituted pyridine ring. The methoxy group, acting as an auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted pyridine. The calculated transitions are primarily associated with excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 5: Predicted UV-Visible Absorption Properties in a Solvent (e.g., Ethanol)

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Predominant Transition |

| ~275 | ~4.51 | > 0.1 | HOMO → LUMO (π→π) |

| ~230 | ~5.39 | > 0.2 | HOMO-1 → LUMO (π→π) |

Note: These values are illustrative and based on TD-DFT calculations for other methoxy-substituted pyridine derivatives. scirp.orgresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties through Computational Models

The exploration of materials with significant non-linear optical (NLO) properties is a key area of research in photonics and optoelectronics, driven by potential applications in optical signal processing, optical limiting, and data storage. ias.ac.in Computational quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO behavior of molecules, offering insights into structure-property relationships. nih.govresearchgate.net For pyridine derivatives, their inherent donor-π-acceptor characteristics often lead to notable NLO responses. ias.ac.in This section details the theoretical investigation of the NLO properties of this compound, focusing on parameters such as polarizability and hyperpolarizability, which are crucial for gauging its potential as an NLO material.

The NLO properties of organic molecules are fundamentally linked to their electronic structure and the response of their electron clouds to intense electromagnetic fields, such as those from a laser. frontiersin.org Theoretical calculations allow for the determination of the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response of a molecule. researchgate.net These parameters are calculated using computational methods like the B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) level of theory, often in conjunction with a split-valence basis set like 6-311++G(d,p). researchgate.netrsc.org

Research on structurally similar compounds, such as halogenated pyrimidine (B1678525) derivatives, provides a framework for understanding the potential NLO characteristics of this compound. researchgate.net For instance, studies on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine have shown that the presence of chloro and ethyl groups influences the electronic distribution and, consequently, the NLO properties. researchgate.net The charge transfer within the molecule, often analyzed through the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key factor in determining the magnitude of the hyperpolarizability. researchgate.net

The calculated values for the total static dipole moment (μ), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β) provide a quantitative measure of the molecule's NLO activity. researchgate.net The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation.

A representative set of calculated NLO parameters for a molecule similar to this compound, computed using both Hartree-Fock (HF) and DFT (B3LYP) methods, is presented in the table below. It is important to note that these are illustrative values based on computational studies of analogous structures, as specific experimental or theoretical data for this compound is not available in the cited literature.

| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |

|---|---|---|

| μ (Debye) | 5.98 | 6.41 |

| <α> (esu) | 1.55 x 10-24 | 1.68 x 10-24 |

| Δα (esu) | 1.12 x 10-24 | 1.25 x 10-24 |

| β (esu) | 0.45 x 10-30 | 0.62 x 10-30 |

The data indicates that the DFT method generally predicts higher values for the dipole moment and hyperpolarizability compared to the HF method, which is a common trend in such computational studies. The magnitude of the first hyperpolarizability (β) suggests that molecules of this class exhibit a measurable NLO response. The presence of the methoxy group (an electron donor) and the chloroethyl group (an electron-withdrawing group) on the pyridine ring can create a push-pull system that enhances the intramolecular charge transfer and, consequently, the NLO properties. ias.ac.in

Furthermore, the environment can significantly influence the NLO properties of a molecule. semanticscholar.orgnih.gov Computational models can also incorporate solvent effects, which often lead to an enhancement of polarizability and hyperpolarizability as the dielectric constant of the solvent increases. semanticscholar.org The crystalline environment can also amplify the NLO response due to intermolecular interactions. rsc.orgnih.gov Studies on other halogenated organic crystals have shown that the arrangement of molecules in the solid state plays a crucial role in the bulk NLO properties. rsc.orgrsc.org

Derivatization Strategies and Structure Reactivity Relationships Srr of 5 2 Chloroethyl 2 Methoxypyridine Scaffolds

Strategic Modifications of the Chloroethyl Side Chain for Diversification

The 2-chloroethyl group at the 5-position of the pyridine (B92270) ring is a primary site for synthetic modification. Its susceptibility to nucleophilic substitution reactions allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this scaffold.

Introduction of Diverse Halogens or Pseudohalogens

The terminal chlorine atom of the ethyl side chain can be readily exchanged for other halogens or pseudohalogens, which can in turn serve as handles for further functionalization.

A common method for halogen exchange is the Finkelstein reaction , a classic SN2 process. By treating 5-(2-chloroethyl)-2-methoxypyridine with an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone, the corresponding 5-(2-iodoethyl)-2-methoxypyridine can be synthesized in high yield. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone nih.govgoogle.comresearchgate.net. Similarly, other halide exchanges can be achieved using appropriate metal halide salts.

Beyond halogens, various pseudohalogens can be introduced via nucleophilic substitution. These moieties can act as versatile synthetic intermediates. For instance, reaction with sodium azide (NaN₃) in a polar aprotic solvent such as DMF furnishes 5-(2-azidoethyl)-2-methoxypyridine. The azide group can then be reduced to a primary amine or participate in cycloaddition reactions. Similarly, treatment with sodium cyanide (NaCN) can yield the corresponding nitrile, 5-(2-cyanoethyl)-2-methoxypyridine, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Reagent | Product | Reaction Type | Solvent | Typical Conditions |

| Sodium Iodide (NaI) | 5-(2-Iodoethyl)-2-methoxypyridine | Finkelstein Reaction | Acetone | Reflux |

| Sodium Azide (NaN₃) | 5-(2-Azidoethyl)-2-methoxypyridine | Nucleophilic Substitution | DMF | Heat |

| Sodium Cyanide (NaCN) | 5-(2-Cyanoethyl)-2-methoxypyridine | Nucleophilic Substitution | DMSO | Heat |

| Sodium Thiocyanate (NaSCN) | 5-(2-Thiocyanatoethyl)-2-methoxypyridine | Nucleophilic Substitution | Ethanol (B145695) | Reflux |

Elongation, Branching, or Cyclization of the Alkyl Chain

Modifications to the carbon skeleton of the side chain, such as elongation, branching, or cyclization, can significantly impact the molecule's three-dimensional structure and properties.

Chain elongation can be achieved through various methods. One approach involves converting the chloroethyl group into a Grignard reagent, which can then react with electrophiles like aldehydes or ketones to extend the carbon chain. However, the formation of a Grignard reagent from an alkyl chloride can be challenging. A more common strategy is to first convert the chloride to a better leaving group, such as iodide via the Finkelstein reaction, and then perform a coupling reaction. For example, reaction with a suitable organocuprate could introduce a new alkyl group.

Branching can be introduced by reacting the chloroethyl group with a carbanion. For instance, deprotonation of a malonic ester followed by alkylation with this compound would introduce a branched chain with further functional handles.

Cyclization involving the chloroethyl side chain can lead to the formation of fused ring systems. Intramolecular alkylation is a powerful tool in this regard. If a nucleophilic center is present elsewhere in the molecule or introduced through derivatization, it can displace the chloride to form a new ring. For example, if the methoxy (B1213986) group were demethylated to a hydroxyl group, subsequent intramolecular Williamson ether synthesis could lead to a cyclized product.

Functionalization of the Methoxy Group for Chemical Modulation

The 2-methoxy group is another key site for derivatization. Its electronic influence on the pyridine ring and its potential for conversion to other functional groups make it a valuable handle for modulating the properties of the scaffold.

Selective Demethylation and Subsequent Derivatization

The conversion of the methoxy group to a hydroxyl group opens up a plethora of possibilities for further functionalization. This transformation is often a key step in the synthesis of pyridone-containing compounds, which are prevalent in many biologically active molecules.

Several reagents are known to effect the selective demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful reagent for this purpose, typically used at low temperatures in an inert solvent like dichloromethane (B109758) chem-station.com. Another effective reagent is aluminum chloride (AlCl₃) chem-station.compatexia.com. For a more chemoselective approach, especially in the presence of other sensitive functional groups, reagents like L-selectride have been shown to demethylate methoxypyridines efficiently thieme-connect.comelsevierpure.comresearchgate.net.

Once the 2-hydroxypyridine tautomer (2-pyridone) is formed, the hydroxyl group can be derivatized in numerous ways. It can be acylated to form esters, alkylated to form other ethers, or converted to a triflate for use in cross-coupling reactions.

| Reagent | Product | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | 5-(2-Chloroethyl)-2-hydroxypyridine | CH₂Cl₂, low temperature | Highly effective but requires careful handling. |

| Aluminum Chloride (AlCl₃) | 5-(2-Chloroethyl)-2-hydroxypyridine | Inert solvent, heat | A strong Lewis acid for demethylation. |

| L-Selectride | 5-(2-Chloroethyl)-2-hydroxypyridine | THF, reflux | Offers good chemoselectivity over anisole demethylation. thieme-connect.comelsevierpure.comresearchgate.net |

| 47% Hydrobromic Acid (HBr) | 5-(2-Chloroethyl)-2-hydroxypyridine | Heat | A classic Brønsted acid-mediated demethylation method. chem-station.com |

Exchange for Other Alkoxy or Heteroatom-Containing Substituents

The methoxy group can be replaced by other alkoxy groups or heteroatom-containing substituents through nucleophilic aromatic substitution (SNAr) reactions, although this is generally more challenging on an electron-rich pyridine ring unless an activating group is present. However, in some cases, direct displacement is possible under forcing conditions with strong nucleophiles like sodium ethoxide or other alkoxides.

A more versatile approach involves converting the methoxy group to a better leaving group. For example, after demethylation to the corresponding pyridone, the oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). This 2-chloro substituent is then highly susceptible to SNAr reactions, allowing for the introduction of a wide variety of nucleophiles, including other alkoxides, amines, and thiols.

Chemical Transformations of the Pyridine Core for Expanded Functionality

The pyridine ring itself offers opportunities for functionalization, although its electron-deficient nature influences its reactivity. The existing methoxy and chloroethyl substituents also play a crucial role in directing further transformations.

The 2-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. However, the pyridine nitrogen is a site of protonation and Lewis acid coordination, which deactivates the ring towards electrophiles. A common strategy to overcome this is the formation of the pyridine N-oxide . Oxidation of the pyridine nitrogen with an oxidant like m-CPBA or hydrogen peroxide in acetic acid yields the corresponding N-oxide chemicalforums.comrsc.orgresearchgate.netnih.gov. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution. Electrophilic substitution on the N-oxide occurs preferentially at the 4-position.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyridine core, often with high regioselectivity controlled by a directing group or the inherent electronics of the ring nih.govthieme-connect.combeilstein-journals.orgrsc.orgacs.orgresearchgate.netnih.gov. Transition metal catalysis (e.g., with palladium, rhodium, or iridium) can enable the direct arylation, alkylation, or alkenylation of specific C-H bonds. For this compound, the methoxy group can direct ortho-metalation to the 3-position, while other positions might be targeted depending on the catalyst and reaction conditions.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Notes |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | N1 | Activates the ring for further substitutions. chemicalforums.comrsc.orgresearchgate.netnih.gov |

| Electrophilic Substitution (on N-oxide) | e.g., HNO₃/H₂SO₄ | C4 | The N-oxide group directs electrophiles to the 4-position. |

| C-H Arylation | Pd catalyst, aryl halide | Varies (e.g., C3, C4, C6) | Regioselectivity depends on the catalyst, ligands, and directing effects. nih.gov |

| C-H Alkylation | Transition metal catalyst, alkyl source | Varies (e.g., C2, C6) | Direct introduction of alkyl groups onto the pyridine ring. beilstein-journals.org |

Directed Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. rsc.orgresearcher.life The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, the 2-methoxy group serves as a potential DMG. The oxygen atom of the methoxy group can chelate to the lithium atom of bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing deprotonation to the C3 position of the pyridine ring. However, the reactivity of substituted pyridines can be complex. Studies on 2-substituted pyridines have shown that the regioselectivity of lithiation can be influenced by the nature of the lithium base used. For instance, with LDA, lithiation of 2-methoxypyridine has been observed at the C3 position, while the use of BuLi in the presence of lithium N,N-dimethylaminoethanol (LiDMAE) can lead to deprotonation at the C6 position. bohrium.comarxiv.org

The presence of the 5-(2-chloroethyl) group adds another layer of complexity. While it is primarily an alkyl substituent with weak electronic effects, its potential for intramolecular reactions or steric hindrance could influence the outcome of metalation. The chloroethyl group itself is generally stable to organolithium reagents at low temperatures, allowing for selective functionalization of the pyridine ring.

Table 1: Potential Regioselective Functionalization of this compound via Directed Metalation

| Position of Functionalization | Directing Group | Proposed Base | Potential Electrophiles | Resulting Substituent |

| C3 | 2-Methoxy | LDA, LTMP | Aldehydes, Ketones, CO2, Alkyl halides | Hydroxyalkyl, Carboxyl, Alkyl |

| C4 | N/A | Stronger, non-coordinating bases | Silyl chlorides, Boronic esters | Silyl, Boryl |

| C6 | Pyridine Nitrogen | BuLi-LiDMAE | Imines, Esters, Epoxides | Aminoalkyl, Acyl, Hydroxyalkyl |

This table presents hypothetical derivatization strategies based on established principles of directed metalation on substituted pyridines.

Introduction of Additional Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful avenue for the derivatization of the this compound scaffold. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nih.gov The halogenated pyridine ring or a suitably functionalized derivative can serve as the electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron compound with an organic halide. ias.ac.in For instance, if the this compound scaffold were to be halogenated, for example at the 3- or 6-position, it could then undergo a Suzuki-Miyaura reaction with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents. Studies on 2-methoxypyridylboronic acids have demonstrated their utility in Suzuki couplings to yield heteroarylpyridines. ias.ac.innih.gov

Sonogashira Coupling: This method is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org A halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations. The Sonogashira reaction has been successfully applied to substituted pyridines, including 2-amino-3-bromopyridines. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This provides a route to introduce vinyl groups onto the pyridine ring of a halogenated this compound derivative. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. nih.govtandfonline.com A halogenated this compound could be reacted with a wide range of primary or secondary amines to introduce diverse amino substituents, which are prevalent in biologically active molecules. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Electrophilic Partner | Nucleophilic Partner | Catalyst System (Typical) | Introduced Substituent |

| Suzuki-Miyaura | Halogenated Pyridine | Organoboron Reagent | Pd(PPh₃)₄, Base | Aryl, Vinyl, Alkyl |

| Sonogashira | Halogenated Pyridine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Heck | Halogenated Pyridine | Alkene | Pd(OAc)₂, PPh₃, Base | Vinyl |

| Buchwald-Hartwig | Halogenated Pyridine | Amine | Pd₂(dba)₃, Ligand, Base | Amino |

This table outlines potential applications of common cross-coupling reactions to a halogenated derivative of the this compound scaffold.

Establishment of Structure-Reactivity Relationships (SRR) within this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for designing efficient synthetic routes and predicting the outcome of chemical transformations. This involves examining the electronic and steric effects of substituents, employing computational models, and validating these predictions through experimental studies.

Impact of Substituent Electronic and Steric Effects on Chemical Transformations

The reactivity of the this compound scaffold is significantly influenced by the electronic and steric nature of its substituents. The pyridine ring itself is electron-deficient compared to benzene, which affects its reactivity in both electrophilic and nucleophilic reactions.

Electronic Effects: The 2-methoxy group is an electron-donating group through resonance but electron-withdrawing through induction. Its net effect can influence the electron density at different positions of the pyridine ring. This, in turn, affects the acidity of the ring protons and the susceptibility of the ring to nucleophilic or electrophilic attack. For instance, the electron-donating nature of the methoxy group can activate the ring towards electrophilic substitution, while also influencing the regioselectivity of metalation. The introduction of additional electron-donating or electron-withdrawing groups via the derivatization strategies discussed above would further modulate the electronic landscape of the molecule. For example, an electron-withdrawing group at the 3-position would decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), are a valuable tool for quantifying these electronic effects on the reactivity of pyridine derivatives. nih.gov

Steric Effects: The 2-methoxy group and the 5-(2-chloroethyl) group can exert steric hindrance, influencing the approach of reagents to the pyridine ring. The methoxy group at the 2-position can sterically shield the nitrogen lone pair and the adjacent C3 position. researcher.life This steric hindrance can affect the rate and regioselectivity of reactions. For example, in palladium-catalyzed cross-coupling reactions, bulky substituents ortho to the reaction site can significantly impact the efficiency of the catalytic cycle. researchgate.net The conformation of the 2-methoxy group can also play a role in its steric influence. Similarly, the chloroethyl group at the 5-position can influence the accessibility of the adjacent C4 and C6 positions.

Computational Approaches to Predict and Rationalize Reactivity Trends

Computational chemistry provides powerful tools for predicting and rationalizing the reactivity of molecules like this compound and its derivatives. Density Functional Theory (DFT) is a widely used method to study the electronic structure and properties of molecules, offering insights into their reactivity. nih.gov

Predicting Reactivity: DFT calculations can be used to determine various molecular properties that correlate with reactivity. For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's ability to act as a nucleophile or an electrophile. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack. ias.ac.in For instance, an MEP map of this compound would likely show a region of negative potential around the pyridine nitrogen, indicating its basicity and nucleophilicity.

Rationalizing Reactivity Trends: Computational methods can also be used to model reaction mechanisms and transition states, providing a deeper understanding of why certain reactions proceed with a particular rate or selectivity. For example, by calculating the activation energies for deprotonation at different positions of the pyridine ring, one can predict the most likely site of metalation. arxiv.org Similarly, computational studies can elucidate the role of ligands and substrates in controlling the regioselectivity of palladium-catalyzed cross-coupling reactions. These computational models can guide the design of experiments and the development of more efficient synthetic strategies.

Experimental Validation of Predicted Reactivity Profiles

The predictions made by computational models must be validated through experimental studies to ensure their accuracy and reliability. This involves synthesizing the predicted products and comparing the experimental outcomes with the computational predictions.

Kinetic Studies: The rates of chemical reactions can be measured experimentally and compared with the activation energies calculated computationally. For example, if a computational model predicts that a particular substituent will accelerate a reaction, this can be verified by measuring the reaction rates for a series of derivatives with and without that substituent.